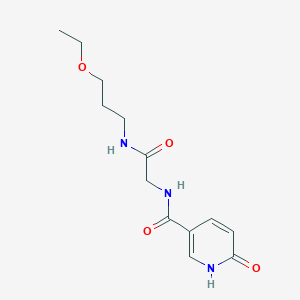

N-(2-((3-ethoxypropyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-component reactions, utilizing bases such as triethylamine and employing solvents like water for eco-friendly processes. For instance, Jayarajan et al. (2019) detailed the synthesis of similar compounds through a three-component reaction involving malonamide, aldehyde, and malononitrile, highlighting the efficiency and environmental friendliness of water-mediated syntheses (Jayarajan et al., 2019).

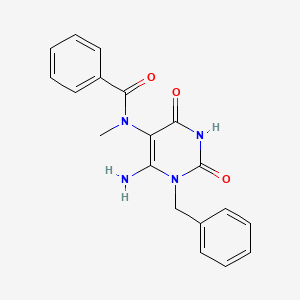

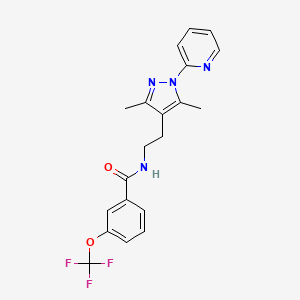

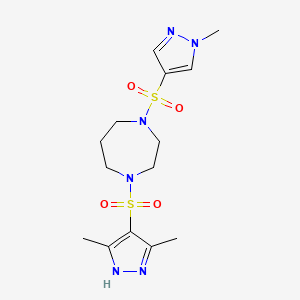

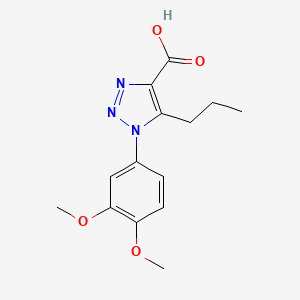

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques like FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the bond lengths, angles, and overall geometry of the molecules, essential for understanding their chemical behavior and properties. Detert et al. (2018) provided insights into the structural characteristics of related compounds, emphasizing the significance of such analyses (Detert et al., 2018).

Chemical Reactions and Properties

Research on similar compounds often explores their reactivity and potential applications in forming more complex molecules or as intermediates in pharmaceutical syntheses. For example, studies on the transformation of related compounds into different heterocyclic frameworks or their reactivity towards various reagents offer insights into their versatility and application scope. Boto et al. (2001) and Grošelj et al. (2013) discussed the transformations and applications of related compounds, shedding light on their chemical reactivity and potential uses (Boto et al., 2001), (Grošelj et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

- Research on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has shown the utility of similar structures in generating diverse polyheterocyclic systems with potential pharmacological applications (Bakhite et al., 2005). This work emphasizes the role of such compounds in the exploration of new therapeutic agents.

Development of Antibacterial Agents

- A study on pyridonecarboxylic acids as antibacterial agents highlighted the synthesis and antibacterial activity of compounds with structural similarities to N-(2-((3-ethoxypropyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, demonstrating their potential as lead compounds in the development of new antibacterial drugs (Egawa et al., 1984).

Exploration of Anticancer Properties

- The discovery and evaluation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors showcase the potential anticancer applications of compounds structurally related to this compound, indicating a pathway towards the development of selective cancer therapies (Schroeder et al., 2009).

Contribution to Anti-inflammatory and Analgesic Research

- The synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents also touches upon the broader utility of similar structures in medicinal chemistry, particularly in identifying new compounds with potential anti-inflammatory and analgesic properties (Kumar et al., 2009).

Eigenschaften

IUPAC Name |

N-[2-(3-ethoxypropylamino)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-2-20-7-3-6-14-12(18)9-16-13(19)10-4-5-11(17)15-8-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,18)(H,15,17)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHABWPTBFCBCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CNC(=O)C1=CNC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2486790.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2486793.png)

![N~1~-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2486794.png)

![N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486802.png)

![methyl 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2486805.png)

![N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2486808.png)